2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane
Overview
Description
2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane: is a specialty chemical compound with the molecular formula C₁₀H₆F₁₅I and a molecular weight of 538.04 g/mol . This compound is characterized by its perfluoroalkyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of perfluorodecane with iodine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production is typically carried out in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form perfluoroalkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.
Elimination Reactions: Strong bases such as potassium tert-butoxide are often used, and the reactions are conducted under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are perfluoroalkyl derivatives with different functional groups.
Elimination Reactions: The major products are perfluoroalkenes.
Scientific Research Applications
Chemistry: 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study the effects of perfluorinated compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its stability and biocompatibility .
Industry: Industrially, this compound is used in the production of specialty materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mechanism of Action
The mechanism of action of 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is primarily related to its ability to undergo substitution and elimination reactions. The perfluoroalkyl group imparts high stability and resistance to degradation, making it effective in various chemical processes. The iodine atom serves as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 2-Iodo-1H,1H,1H,2H,3H,3H-perfluorodecane is unique due to its specific structure, which includes a higher degree of fluorination and the presence of an iodine atom. This structure imparts distinct chemical properties, such as higher stability and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F15I/c1-3(26)2-4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNKCHDMLFIONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880235 | |
Record name | 1-(Perfluoroheptyl)-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25291-12-7 | |
Record name | 1-(Perfluoroheptyl)-2-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25291-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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